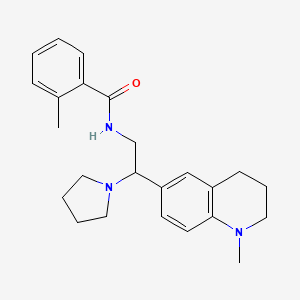![molecular formula C13H23NO6S B2629976 4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid CAS No. 2253632-15-2](/img/structure/B2629976.png)
4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Thiolane Ring: The thiolane ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid or hydrochloric acid in methanol, are employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Deprotected amines.
科学的研究の応用
4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid involves the interaction of its functional groups with molecular targets. The Boc protecting group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways. The thiolane ring and carboxylic acid group contribute to the compound’s reactivity and binding affinity with target molecules .
類似化合物との比較
Similar Compounds
4-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a thiolane ring.
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid: Contains a benzyloxycarbonyl protecting group and a different core structure.
Uniqueness
4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5-dimethyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid is unique due to its combination of a thiolane ring, Boc protecting group, and carboxylic acid functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
5,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6S/c1-12(2,3)20-11(17)14-7-8-6-9(10(15)16)21(18,19)13(8,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYPUANFXIIPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(S1(=O)=O)C(=O)O)CNC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)


![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)


![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2629907.png)




